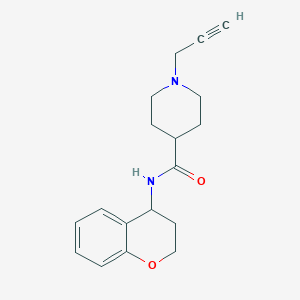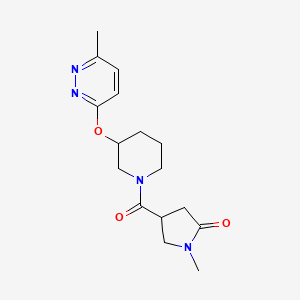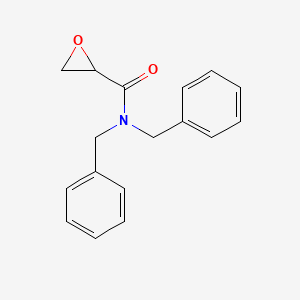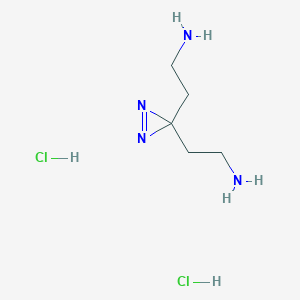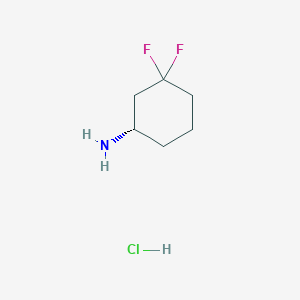
(1S)-3,3-difluorocyclohexanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-3,3-difluorocyclohexanamine; hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. The compound is a chiral amine that is commonly used as a building block in the synthesis of biologically active molecules.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for (1S)-3,3-difluorocyclohexanamine hydrochloride involves the reduction of 3,3-difluorocyclohexanone followed by reductive amination with ammonia.
Starting Materials
3,3-difluorocyclohexanone, ammonia, hydrogen gas, palladium on carbon, hydrochloric acid, sodium hydroxide, diethyl ether, wate
Reaction
Step 1: Reduction of 3,3-difluorocyclohexanone with hydrogen gas and palladium on carbon catalyst in ethanol to yield (1S)-3,3-difluorocyclohexanol., Step 2: Conversion of (1S)-3,3-difluorocyclohexanol to its tosylate derivative using tosyl chloride and pyridine in diethyl ether., Step 3: Reductive amination of the tosylate derivative with ammonia in ethanol using sodium triacetoxyborohydride as a reducing agent to yield (1S)-3,3-difluorocyclohexanamine., Step 4: Quaternization of (1S)-3,3-difluorocyclohexanamine with hydrochloric acid in diethyl ether to yield (1S)-3,3-difluorocyclohexanamine hydrochloride., Step 5: Purification of the product by recrystallization from water.
Applications De Recherche Scientifique
((1S)-3,3-difluorocyclohexanamine;hydrochloride)-3,3-difluorocyclohexanamine; hydrochloride has been used in various scientific research applications, including medicinal chemistry and neuroscience. The compound is commonly used as a building block in the synthesis of biologically active molecules, such as inhibitors of monoamine oxidase (MAO) and histone deacetylases (HDACs). Additionally, ((1S)-3,3-difluorocyclohexanamine;hydrochloride)-3,3-difluorocyclohexanamine; hydrochloride has been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
The mechanism of action of ((1S)-3,3-difluorocyclohexanamine;hydrochloride)-3,3-difluorocyclohexanamine; hydrochloride is not fully understood. However, it is believed to act as a reversible inhibitor of MAO, an enzyme that plays a crucial role in the metabolism of neurotransmitters, such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, ((1S)-3,3-difluorocyclohexanamine;hydrochloride)-3,3-difluorocyclohexanamine; hydrochloride increases the levels of these neurotransmitters in the brain, leading to improved mood and cognition.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of ((1S)-3,3-difluorocyclohexanamine;hydrochloride)-3,3-difluorocyclohexanamine; hydrochloride are still being studied. However, preliminary research suggests that the compound may have neuroprotective effects, reducing the oxidative stress and inflammation associated with neurodegenerative diseases. Additionally, ((1S)-3,3-difluorocyclohexanamine;hydrochloride)-3,3-difluorocyclohexanamine; hydrochloride has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ((1S)-3,3-difluorocyclohexanamine;hydrochloride)-3,3-difluorocyclohexanamine; hydrochloride is its versatility as a building block in the synthesis of biologically active molecules. Additionally, the compound has potential applications in the treatment of neurodegenerative diseases, making it an attractive target for drug discovery. However, one of the limitations of ((1S)-3,3-difluorocyclohexanamine;hydrochloride)-3,3-difluorocyclohexanamine; hydrochloride is its relatively low yield in the synthesis process, which can limit its availability for research purposes.
Orientations Futures
There are several future directions for the study of ((1S)-3,3-difluorocyclohexanamine;hydrochloride)-3,3-difluorocyclohexanamine; hydrochloride. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of ((1S)-3,3-difluorocyclohexanamine;hydrochloride)-3,3-difluorocyclohexanamine; hydrochloride. Finally, there is potential for the compound to be used in the development of novel therapies for neurodegenerative diseases, making it an exciting area of research for medicinal chemists and neuroscientists alike.
In conclusion, ((1S)-3,3-difluorocyclohexanamine;hydrochloride)-3,3-difluorocyclohexanamine; hydrochloride is a chiral amine that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. The compound is commonly used as a building block in the synthesis of biologically active molecules and has potential applications in the treatment of neurodegenerative diseases. Future research is needed to fully understand the mechanism of action and biochemical and physiological effects of ((1S)-3,3-difluorocyclohexanamine;hydrochloride)-3,3-difluorocyclohexanamine; hydrochloride, as well as to develop more efficient synthesis methods and novel therapies for neurodegenerative diseases.
Propriétés
IUPAC Name |
(1S)-3,3-difluorocyclohexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N.ClH/c7-6(8)3-1-2-5(9)4-6;/h5H,1-4,9H2;1H/t5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAZLMHIPJPQQF-JEDNCBNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CC(C1)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-3,3-difluorocyclohexanamine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

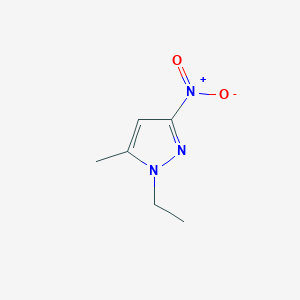
![2-{3-[(4-Benzylpiperazin-1-yl)carbonyl]piperidin-1-yl}-5-(4-fluorophenyl)pyrimidine](/img/structure/B2883595.png)
![[5-(2-Chlorophenyl)-14-methyl-7-{[(4-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2883597.png)
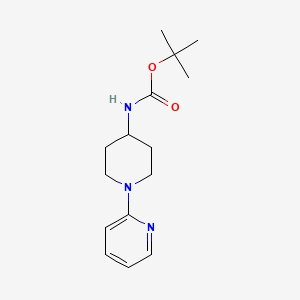
![2-((2-fluorobenzyl)thio)-N-(2-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2883600.png)
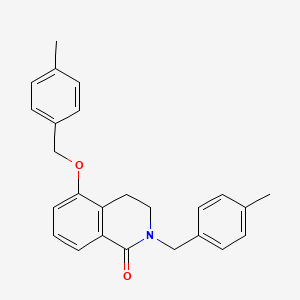
![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine](/img/structure/B2883603.png)
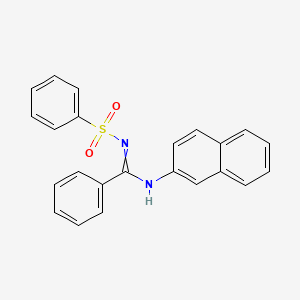
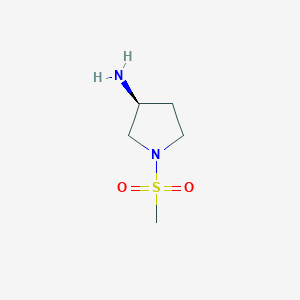
![2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2883609.png)
